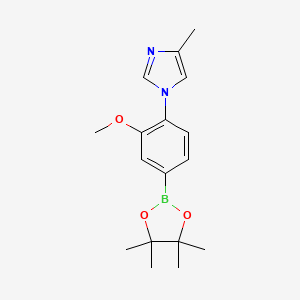

3-Methoxy-4-(4-methyl-1h-imidazol-1-yl)phenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

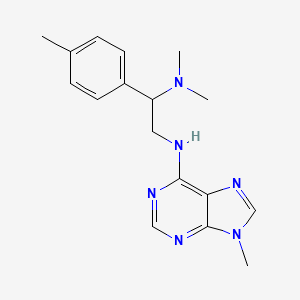

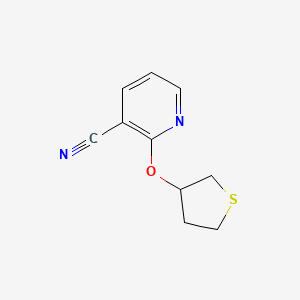

“3-Methoxy-4-(4-methyl-1h-imidazol-1-yl)phenylboronic acid pinacol ester” is a complex organic compound that contains an imidazole ring and a boronic ester group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pinacol boronic esters are highly valuable building blocks in organic synthesis .

Synthesis Analysis

The synthesis of compounds containing an imidazole ring is well-documented in the literature . Protodeboronation of pinacol boronic esters is a method that has been used in the synthesis of similar compounds . This process involves the use of a radical approach to catalyze the protodeboronation of alkyl boronic esters .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the imidazole ring and the boronic ester group. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom . The boronic ester group is a functional group that consists of a boron atom bonded to an oxygen atom and two carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of the imidazole ring and the boronic ester group. The imidazole ring can participate in a variety of chemical reactions due to its amphoteric nature . The boronic ester group can undergo reactions such as protodeboronation .Wissenschaftliche Forschungsanwendungen

Anticancer Drug Delivery

A novel copolymer, phenylboronic acid pinacol ester-functionalized methoxyl poly(ethylene glycol)-block-poly(phthalic anhydride-alter-glycidyl propargyl ether), was designed for anticancer drug delivery. This copolymer self-assembles into micelles capable of loading hydrophobic anticancer drugs like doxorubicin with high efficiency. It exhibits stimuli-responsive drug release under oxidative stress conditions found in tumor sites, thereby enhancing the anticancer effect while reducing systemic toxicity (Zhang et al., 2019).

Phosphorescence Properties

Simple arylboronic esters, including phenylboronic acid pinacol ester, display long-lived room-temperature phosphorescence in the solid state. This finding is significant as it challenges the general notion that heavy atoms or carbonyl groups are necessary for organic molecule phosphorescence. Theoretical calculations suggest that the phosphorescence of phenylboronic acid pinacol ester is due to an out-of-plane distortion in the excited state, opening new avenues for the design of phosphorescent materials (Shoji et al., 2017).

Functional Polymer Building Blocks

The synthesis of methacrylamido phenylboronic acids from pinacolato methacrylamido phenylene boronic esters has been reported, offering a route to boronic acid-containing methacrylamido monomers. These monomers are crucial for creating functional polymers, demonstrating the versatility of phenylboronic acid pinacol ester in polymer chemistry (D'Hooge et al., 2008).

Hydrolysis Susceptibility at Physiological pH

Phenylboronic pinacol esters, including derivatives similar to 3-Methoxy-4-(4-methyl-1h-imidazol-1-yl)phenylboronic acid pinacol ester, exhibit susceptibility to hydrolysis at physiological pH. This characteristic is crucial for their application in drug delivery systems, as it influences the stability and release rate of boron-containing drugs or agents (Achilli et al., 2013).

Oxidation-Responsive Polymeric Materials

Oxidation-responsive poly(amino ester)s containing arylboronic ester and self-immolative motifs have been synthesized. These polymers degrade completely in aqueous media via H2O2 oxidation, integrating the phenylboronic acid ester into the polymer backbone. Such materials are promising for H2O2-responsive delivery vehicles, showcasing the functional utility of phenylboronic acid pinacol ester in developing responsive polymeric systems (Cui et al., 2017).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. The broad range of chemical and biological properties exhibited by compounds containing an imidazole ring suggests that they could have potential applications in the development of new drugs .

Eigenschaften

IUPAC Name |

1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BN2O3/c1-12-10-20(11-19-12)14-8-7-13(9-15(14)21-6)18-22-16(2,3)17(4,5)23-18/h7-11H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWCTOSCSRAAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3C=C(N=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(4-methyl-1h-imidazol-1-yl)phenylboronic acid pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993926.png)

![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2993944.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2993945.png)